

# 1-Cyclopropyl-n-methylmethanamine NMR data

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 1-Cyclopropyl-n-methylmethanamine

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An In-Depth Technical Guide to the NMR Spectroscopic Analysis of **1-Cyclopropyl-N-methylmethanamine**

## Introduction

**1-Cyclopropyl-N-methylmethanamine** (CAS No: 18977-45-2) is a small molecule of significant interest in medicinal chemistry and drug development due to the presence of the cyclopropyl ring, a common motif in pharmacologically active compounds.[1] The unique steric and electronic properties of the cyclopropyl group can confer favorable metabolic stability and binding affinity. Accurate structural elucidation is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical tool for the unambiguous characterization of such molecules in solution.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the NMR data for **1-cyclopropyl-N-methylmethanamine**. We will delve into the interpretation of one-dimensional ( $^1\text{H}$ ,  $^{13}\text{C}$ , DEPT-135) and two-dimensional (COSY, HSQC) NMR spectra, explain the causality behind spectral features, and provide field-proven protocols for data acquisition.

## Part 1: $^1\text{H}$ NMR Spectral Analysis: Decoding the Proton Environment

The  $^1\text{H}$  NMR spectrum provides a detailed map of the proton environments within a molecule. For **1-cyclopropyl-N-methylmethanamine**, we can predict distinct signals for the cyclopropyl,

methylene, N-methyl, and amine protons.

## Structural Overview and Proton Assignments

To facilitate discussion, the protons in the molecule are systematically labeled as shown below.

Caption: Molecular structure of **1-cyclopropyl-N-methylmethanamine** with proton labeling.

## Chemical Shifts and Multiplicities

The strained, three-membered ring of the cyclopropyl group exhibits a significant ring-current effect, causing its attached protons ( $H^1$ ,  $H^2$ ,  $H^3$ ) to be highly shielded and appear in the upfield region of the spectrum, typically between 0.0 and 1.0 ppm.<sup>[2][3]</sup> The protons on the methylene ( $H^4$ ) and methyl ( $H^6$ ) groups directly attached to the nitrogen atom are deshielded due to the electron-withdrawing nature of nitrogen, placing their signals further downfield.<sup>[4]</sup> The chemical shift of the N-H proton is highly variable and depends on factors like solvent, concentration, and temperature due to its involvement in hydrogen bonding and chemical exchange.<sup>[4][5][6]</sup>

The complex spin-spin coupling within the rigid cyclopropyl ring results in intricate multiplets for  $H^1$ ,  $H^2$ , and  $H^3$ . The methylene protons ( $H^4$ ) are split by the adjacent methine proton ( $H^1$ ), and the N-methyl protons ( $H^6$ ) typically appear as a singlet.

## Data Summary: $^1H$ NMR

The following table summarizes the expected  $^1H$  NMR data, synthesized from spectral databases and established principles.<sup>[3][7][8]</sup>

Proton Label	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
H <sup>1</sup>	~0.8 - 1.1	Multiplet (m)	1H	-	Cyclopropyl CH
H <sup>2</sup> , H <sup>3</sup>	~0.0 - 0.5	Multiplet (m)	4H	-	Cyclopropyl CH <sub>2</sub>
H <sup>4</sup>	~2.3 - 2.5	Doublet (d)	2H	~6-7	CH <sub>2</sub> -N
H <sup>6</sup>	~2.4 - 2.6	Singlet (s)	3H	-	N-CH <sub>3</sub>
N-H	~1.0 - 3.0 (variable)	Broad Singlet (br s)	1H	-	Amine N-H

## Part 2: <sup>13</sup>C NMR and DEPT-135 Analysis: Mapping the Carbon Skeleton

While <sup>1</sup>H NMR reveals the proton environment, <sup>13</sup>C NMR spectroscopy maps the carbon framework of the molecule. Combining this with a DEPT-135 experiment allows for the definitive identification of methyl (CH<sub>3</sub>), methylene (CH<sub>2</sub>), and methine (CH) carbons.

### Chemical Shifts and DEPT-135 Phasing

Similar to their proton counterparts, the carbons of the cyclopropyl ring (C1, C2, C3) are significantly shielded and appear at high field (typically <15 ppm).<sup>[9][10]</sup> The methylene carbon (C4) and methyl carbon (C6) attached to the nitrogen are deshielded and resonate further downfield.<sup>[4]</sup>

A DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is crucial for distinguishing carbon types.<sup>[11][12]</sup> In a DEPT-135 spectrum:

- CH<sub>3</sub> (methyl) signals appear as positive peaks.
- CH<sub>2</sub> (methylene) signals appear as negative peaks.
- CH (methine) signals appear as positive peaks.

- Quaternary carbons (C) are absent.

This technique provides an unambiguous method to differentiate the cyclopropyl CH<sub>2</sub> carbons from the CH carbon.[\[13\]](#)[\[14\]](#)

### Data Summary: <sup>13</sup>C NMR and DEPT-135

Carbon Label	Chemical Shift (δ, ppm)	DEPT-135 Phase	Assignment
C1	~10 - 15	Positive (+)	Cyclopropyl CH
C2, C3	~3 - 8	Negative (-)	Cyclopropyl CH <sub>2</sub>
C4	~55 - 60	Negative (-)	CH <sub>2</sub> -N
C6	~35 - 40	Positive (+)	N-CH <sub>3</sub>

## Part 3: 2D NMR Correlation: Assembling the Puzzle

For complete and confident structural assignment, two-dimensional (2D) NMR experiments are indispensable. COSY and HSQC spectra reveal connectivity, linking the proton and carbon data into a single, coherent structure.

### COSY (<sup>1</sup>H-<sup>1</sup>H Correlation Spectroscopy)

A COSY spectrum identifies protons that are spin-coupled to each other, typically through two or three bonds.[\[15\]](#)[\[16\]](#)[\[17\]](#) Off-diagonal cross-peaks connect the signals of coupled protons.

For **1-cyclopropyl-N-methylmethanamine**, we expect to see:

- A cross-peak between the cyclopropyl methine proton (H<sup>1</sup>) and the adjacent methylene protons (H<sup>4</sup>).
- Complex cross-peaks between the cyclopropyl protons (H<sup>1</sup>, H<sup>2</sup>, H<sup>3</sup>), confirming the ring system.

### HSQC (Heteronuclear Single Quantum Coherence)

An HSQC spectrum correlates each proton with the carbon atom it is directly attached to.[\[18\]](#)

[\[19\]](#) Each cross-peak in the 2D plot represents a one-bond C-H connection. This experiment is

the final step in assigning every proton to its corresponding carbon, confirming the assignments made from 1D spectra. For example, the HSQC will show a clear correlation between the signal at ~2.4 ppm in the  $^1\text{H}$  dimension and the signal at ~57 ppm in the  $^{13}\text{C}$  dimension, definitively assigning them to the  $\text{C4-H}^4$  group.

Caption: Workflow for structural elucidation using 1D and 2D NMR techniques.

## Part 4: Experimental Protocols for High-Quality Data Acquisition

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.

### Step-by-Step Sample Preparation

- **Analyte Weighing:** For a standard 5 mm NMR tube, accurately weigh 5-10 mg of **1-cyclopropyl-N-methylmethanamine** for  $^1\text{H}$  NMR, or 20-50 mg for  $^{13}\text{C}$  NMR, into a clean, dry vial.[\[20\]](#)[\[21\]](#) Small molecules require less material for  $^1\text{H}$  detection but more for the less sensitive  $^{13}\text{C}$  nucleus.[\[22\]](#)
- **Solvent Selection & Dissolution:** Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform- $d$ ,  $\text{CDCl}_3$ ).[\[23\]](#)[\[24\]](#)  $\text{CDCl}_3$  is a common choice for small organic molecules. For amines, the choice of solvent can significantly affect the chemical shift and line shape of the N-H proton; aprotic solvents like DMSO- $d_6$  can result in sharper N-H signals by reducing the rate of proton exchange.[\[25\]](#)[\[26\]](#)
- **Homogenization:** Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogenous solution is critical for achieving sharp, well-resolved NMR signals.[\[20\]](#)
- **Filtration and Transfer:** To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[\[22\]](#)[\[24\]](#)
- **Capping and Labeling:** Securely cap the NMR tube and label it clearly near the top with a permanent marker. Do not use paper labels or tape, which can interfere with the sample spinning in the spectrometer.[\[24\]](#)

## Recommended Instrumental Parameters (400 MHz Spectrometer)

- $^1\text{H}$  NMR:
  - Pulse Program: Standard single pulse (e.g., 'zg30').
  - Number of Scans (NS): 16 to 64. Sufficient to achieve a good signal-to-noise ratio.
  - Relaxation Delay (D1): 2-5 seconds. Allows for near-complete relaxation of protons, ensuring accurate integration.
  - Spectral Width (SW): ~16 ppm. Centered around 6-7 ppm to encompass all expected signals.
- $^{13}\text{C}\{^1\text{H}\}$  NMR:
  - Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30').
  - Number of Scans (NS): 1024 or higher. More scans are needed due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the  $^{13}\text{C}$  nucleus.[\[20\]](#)
  - Relaxation Delay (D1): 2 seconds.
  - Spectral Width (SW): ~240 ppm. To cover the full range of organic carbon chemical shifts.
- DEPT-135, COSY, HSQC:
  - These experiments should be run using standard, pre-optimized parameter sets available in the spectrometer's software library (e.g., Bruker's 'dept135', 'cosygpmf', 'hsqcedetgpsisp2.3'). Default parameters are typically robust and provide excellent results for small molecules.

## Conclusion

The comprehensive NMR analysis of **1-cyclopropyl-N-methylmethanamine** is a clear demonstration of modern spectroscopy's power in structural science. Through a logical progression from 1D  $^1\text{H}$  and  $^{13}\text{C}$  experiments to advanced 2D correlation techniques like COSY

and HSQC, every proton and carbon atom can be assigned with high confidence. The characteristic upfield shifts of the cyclopropyl moiety and the deshielding effects of the amine group provide a unique spectral fingerprint. The protocols and interpretations detailed in this guide serve as a robust framework for researchers and scientists engaged in the synthesis and characterization of novel chemical entities.

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- To cite this document: BenchChem. [1-Cyclopropyl-n-methylmethanamine NMR data]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b168348#1-cyclopropyl-n-methylmethanamine-nmr-data]

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